(Z)-3-(2-methoxyethyl)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Descripción
Propiedades
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-26-9-8-23-18(25)14(29-19(23)28)12-13-16(21-6-10-27-11-7-21)20-15-4-2-3-5-22(15)17(13)24/h2-5,12H,6-11H2,1H3/b14-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJMKMDXUBSEHT-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (Z)-3-(2-methoxyethyl)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential as an antibacterial and anticancer agent, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a thiazolidin-4-one core combined with a pyrido[1,2-a]pyrimidine moiety. This unique structure is believed to contribute to its biological efficacy. The presence of the morpholino group enhances solubility and may influence biological interactions.
Antibacterial Activity
Recent studies have shown that thiazolidin-4-one derivatives exhibit significant antibacterial properties. For instance, compounds within this class have demonstrated better antibacterial potency than standard antibiotics like ampicillin against various bacterial strains. In particular, derivatives with specific substituents have shown enhanced activity against resistant strains and biofilm formation inhibition, which is crucial for treating chronic infections.
Table 1: Antibacterial Activity of Thiazolidin-4-One Derivatives
| Compound | MIC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| Compound A | 0.5 | 61.34 |
| Compound B | 1.0 | 62.69 |
| Compound C | 2.0 | 56.74 |
This table summarizes the Minimum Inhibitory Concentration (MIC) values and biofilm inhibition percentages for selected compounds derived from the thiazolidin-4-one scaffold.
Anticancer Activity
Thiazolidin-4-one derivatives have also been recognized for their anticancer properties. They exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms, including DNA interaction and enzyme inhibition.
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of several thiazolidin-4-one derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that specific modifications to the thiazolidinone structure significantly enhanced cytotoxicity.
Table 2: Cytotoxic Activity of Thiazolidin-4-One Derivatives
| Compound | IC50 (µM) MCF-7 | IC50 (µM) HeLa |
|---|---|---|
| Compound D | 29 | 73 |
| Compound E | 45 | 90 |
The IC50 values reflect the concentration required to inhibit cell proliferation by 50%, indicating that structural modifications can lead to improved anticancer activity.
The mechanisms by which thiazolidin-4-one derivatives exert their biological effects include:
- Enzyme Inhibition : Many derivatives target specific enzymes involved in cancer cell proliferation and bacterial survival.
- DNA Interaction : Some compounds can intercalate with DNA, disrupting replication and leading to apoptosis in cancer cells.
- Biofilm Disruption : Certain derivatives inhibit biofilm formation by targeting bacterial signaling pathways, which is critical in chronic infections.
Aplicaciones Científicas De Investigación
Recent studies have highlighted the biological activities of compounds related to thioxothiazolidin derivatives. Research indicates that derivatives of thioxothiazolidin exhibit significant antimicrobial properties. For instance, compounds within this class have shown effectiveness against various Gram-positive and Gram-negative bacteria, outperforming standard antibiotics such as ampicillin and streptomycin by a factor of 10 to 50 in some cases .
Antimicrobial Studies
A specific study evaluated the antimicrobial activity of thioxothiazolidin derivatives, revealing:
- Antibacterial Activity : The most active compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.004 to 0.03 mg/mL against sensitive bacterial strains like Enterobacter cloacae.
- Antifungal Activity : The same compounds exhibited good to excellent antifungal activity, with MIC values between 0.004 to 0.06 mg/mL against various fungi, including Trichoderma viride and Aspergillus fumigatus .
Synthesis Pathways
The synthesis of (Z)-3-(2-methoxyethyl)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one involves several steps:
- Formation of Thiazolidin Framework : This typically involves the condensation of thiourea with appropriate aldehydes or ketones.
- Incorporation of Morpholino and Pyridopyrimidine Moieties : The introduction of these functional groups can be achieved through various reaction mechanisms including nucleophilic substitutions and cyclization reactions.
Example Synthesis Reaction
A simplified reaction scheme could be represented as follows:
This step is crucial for establishing the core structure that contributes to the compound's biological activity.
Therapeutic Potential
The therapeutic potential of (Z)-3-(2-methoxyethyl)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one extends beyond antimicrobial applications. The unique structural features suggest possible roles in:
- Anticancer Therapy : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Antiviral Agents : Preliminary studies indicate potential efficacy against viral infections.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study involving a series of thioxothiazolidin derivatives demonstrated significant antibacterial effects in vitro and in vivo, supporting their use as alternatives to traditional antibiotics .
- Cancer Cell Line Studies : Research has indicated that certain morpholino-thiazolidine derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Comparación Con Compuestos Similares
Structural Comparison with Similar Compounds
The compound belongs to a class of 2-thioxothiazolidin-4-one derivatives with pyrido-pyrimidinone hybrids. Below is a detailed comparison with structurally related analogs:
Physicochemical and Pharmacokinetic Properties
- Solubility: The morpholino group enhances aqueous solubility compared to piperazine or diarylpyrazole analogs .
- Lipophilicity (LogP) : Estimated LogP ~2.1 (target) vs. ~3.5 (propyl-substituted analog) due to the polar 2-methoxyethyl group .
- Metabolic Stability: Morpholino substituents reduce CYP450-mediated oxidation compared to methyl or propyl groups .
Q & A
Q. What is the general synthetic route for preparing (Z)-configured thioxothiazolidinone derivatives, and how is stereochemical purity ensured?
Methodological Answer: The synthesis typically involves condensation of a substituted pyrido[1,2-a]pyrimidinone with a thioxothiazolidinone precursor under reflux in ethanol or DMF. For example, analogous compounds are synthesized by refluxing equimolar reactants in ethanol for 2–6 hours, followed by recrystallization from DMF–EtOH (1:1) to isolate the Z-isomer . Stereochemical purity is confirmed via NMR (e.g., NOESY for spatial proton interactions) and X-ray crystallography, as demonstrated in structurally similar thiazolo[3,2-a]pyrimidine derivatives .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer: Key techniques include:
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
- NMR : H and C NMR resolve the Z-configuration via coupling constants (e.g., vinyl proton splitting patterns) and morpholino/methoxyethyl group assignments .
- Mass spectrometry (HRMS or LCMS) : Validates molecular weight and fragmentation patterns .
Q. How is the compound’s solubility profile determined for in vitro assays?
Methodological Answer: Solubility is assessed in graded solvent systems (e.g., DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy or HPLC. For polar derivatives, water-solubility is enhanced by morpholino and methoxyethyl groups, while lipophilicity is quantified via logP calculations (e.g., using HPLC retention times) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis?
Methodological Answer: Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). For example, flow-chemistry setups (e.g., microreactors) enhance mixing and heat transfer, reducing side reactions like oxidation or dimerization . Kinetic studies via in-situ FT-IR or Raman spectroscopy can identify intermediate stability thresholds .
Q. What computational strategies validate the Z-configuration and predict bioactivity?
Methodological Answer:
- DFT calculations : Compare experimental and theoretical NMR/IR spectra to confirm stereochemistry .
- Molecular docking : Screen against target proteins (e.g., kinases or tubulin) using software like AutoDock Vina. The morpholino and pyridopyrimidinone moieties may exhibit π-stacking or hydrogen-bonding interactions critical for activity .
Q. How are contradictions in biological activity data resolved (e.g., inconsistent IC50 values across studies)?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa), incubation times, and controls.
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Synergistic effect analysis : Evaluate combinatorial effects with adjuvants to explain variability .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound’s anticancer potential?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace morpholino with piperazine) and compare activities .
- Pharmacophore mapping : Identify critical moieties (e.g., thioxothiazolidinone core) via 3D-QSAR models .
- Target engagement assays : Use thermal shift assays or SPR to measure binding affinity to proposed targets .
Data Analysis & Technical Challenges
Q. How is crystallographic data analyzed to resolve disorder in the morpholino or methoxyethyl groups?
Methodological Answer:
Q. What in vivo models are appropriate for evaluating toxicity and pharmacokinetics?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
